molecular formula C11H9NO3 B12280018 2-(4-Methyl-3-indolyl)-2-oxoacetic Acid

2-(4-Methyl-3-indolyl)-2-oxoacetic Acid

Cat. No.: B12280018
M. Wt: 203.19 g/mol
InChI Key: SXPPCSRQKCKQBR-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-indolyl)-2-oxoacetic Acid: is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a methyl group at the 4-position of the indole ring and an oxoacetic acid moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-indolyl)-2-oxoacetic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylindole, which is commercially available or can be synthesized from indole through Friedel-Crafts alkylation.

    Oxidation: The 4-methylindole undergoes oxidation to form 4-methyl-3-indolecarboxaldehyde.

    Knoevenagel Condensation: The 4-methyl-3-indolecarboxaldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-indolyl)-2-oxoacetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-(4-Methyl-3-indolyl)-2-hydroxyacetic Acid.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 2-(4-Methyl-3-indolyl)-2-hydroxyacetic Acid.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(4-Methyl-3-indolyl)-2-oxoacetic Acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Indolyl)-2-oxoacetic Acid: Lacks the methyl group at the 4-position.

    2-(4-Methyl-3-indolyl)-2-hydroxyacetic Acid: Contains a hydroxyl group instead of an oxo group.

    4-Methylindole-3-acetic Acid: Has an acetic acid moiety at the 3-position instead of the 2-position.

Uniqueness

2-(4-Methyl-3-indolyl)-2-oxoacetic Acid is unique due to the specific positioning of the methyl and oxoacetic acid groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(4-methyl-1H-indol-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C11H9NO3/c1-6-3-2-4-8-9(6)7(5-12-8)10(13)11(14)15/h2-5,12H,1H3,(H,14,15)

InChI Key

SXPPCSRQKCKQBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C(=O)C(=O)O

Origin of Product

United States

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